molecular formula C7H13O3P B2605608 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid CAS No. 945459-98-3

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid

Cat. No.: B2605608
CAS No.: 945459-98-3
M. Wt: 176.152
InChI Key: CHZBTICQVOMFDP-UHFFFAOYSA-N
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Description

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid is a phosphorus-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a phosphinic acid derivative with a suitable carboxylic acid precursor can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid include other phosphinane derivatives and phosphinic acids. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O3P/c1-11(10)4-2-6(3-5-11)7(8)9/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBTICQVOMFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945459-98-3
Record name 1-methyl-1-oxo-1lambda5-phosphinane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 50 mL microwave pressure flask equipped with a stir-bar was added 1-methyl-1-oxo-1λ5-phosphinane-4,4-dicarboxylic acid (0.25 g, 5.7 mmol) and water (20 mL) to give a suspension. The flask was sealed and heated to 215° C. over 60 seconds, at which point a pressure spike was observed. The flask was allowed to cool to room temperature then vented to release pressure from dissolved CO2. The resulting clear and colorless solution was concentrated by lyophilization to provide 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid in quantitative yield as a mixture of cis/trans isomers (˜2:1; identity of the favored isomer not determined). 1H NMR (400 MHz, D2O) δ ppm 2.6-2.4 (m, 1H), 2.2-1.6 (m, 8H), 1.48 (d, J=12.9 Hz, minor isomer, 1H), 1.44 (d, J=13.7 Hz, major isomer, 2H); ESMS m/z: found, 177 (M+1)+, 353 (2M+1)+.
Name
1-methyl-1-oxo-1λ5-phosphinane-4,4-dicarboxylic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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